molecular formula C11H10FNO6 B2613832 Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate CAS No. 147124-34-3

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

Cat. No.: B2613832
CAS No.: 147124-34-3
M. Wt: 271.2
InChI Key: BFQLFVFACPPWDX-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is an organic compound with the molecular formula C11H10FNO6. It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a malonate ester. This compound is typically found as a white to light yellow crystalline solid and is used as an intermediate in organic synthesis .

Scientific Research Applications

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is utilized in several scientific research applications:

Safety and Hazards

While specific safety and hazard data for this compound are not available, general precautions should be taken while handling it. This includes avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .

Preparation Methods

The synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate generally involves multiple steps starting from readily available starting materials. One common synthetic route includes the nitration of a fluorobenzene derivative followed by esterification with malonic acid. The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux .

In industrial settings, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and concentration of reagents are optimized to achieve high efficiency and purity .

Chemical Reactions Analysis

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic hydrolysis.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and providing insights into their function. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate can be compared with other malonate derivatives such as:

  • Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate
  • Dimethyl 2-(5-chloro-2-nitrophenyl)malonate
  • Dimethyl 2-(5-bromo-2-nitrophenyl)malonate

These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The presence of different halogens can affect their chemical reactivity, physical properties, and biological activity. This compound is unique due to the specific electronic and steric effects imparted by the fluorine atom, which can influence its behavior in chemical reactions and its interactions with biological targets .

Properties

IUPAC Name

dimethyl 2-(5-fluoro-2-nitrophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO6/c1-18-10(14)9(11(15)19-2)7-5-6(12)3-4-8(7)13(16)17/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQLFVFACPPWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of dimethyl malonate (6.24 g, 46.7 mmol) and potassium carbonate (6.51 g, 47.2 mmol) in DMF (20 ml) is added 2,4-difluoronitrobenzene (5.00 g, 30.8 mmol). The reaction is stirred at room temperature for 1 hour and then is brought to 60° C. After stirring for 1 hour, it is cooled to room temperature and 1 N HCl (100 ml) is added. The mixture is extracted with ethyl acetate (80 ml×2). The organic layers are combined, dried and concentrated. The desired compound is obtained after flash column chromatography purification (silica gel, eluted with hexanes-ethyl acetate): 1H NMR (CDCl3) δ 3.82 (s, 6H), 5.40 (s, 1H), 7.18-7.26 (m, 21), 8.16 (dd, 1H, J1=4.8 Hz, J2=8.8 Hz); LC-MS: 272.1 (MH+).
Quantity
6.24 g
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reactant
Reaction Step One
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6.51 g
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reactant
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Quantity
20 mL
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solvent
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5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a flask made of glass equipped with a stirrer, a thermometer, a distillation device and a dropping funnel and having an inner volume of 200 ml were charged 3.40 g (62.9 mmol) of sodium methoxide and 30 ml dimethyl sulfoxide under argon atmosphere, and then, while stirring at room temperature, 8.48 g (62.9 mmol) of dimethyl malonate with a purity of 98% was gradually added dropwise over 5 minutes. Moreover, 10 ml of cyclohexane was added to the mixture, and after raising the temperature to 100 to 105° C., the formed methanol was subjected to azeotropic distillation (removed by distillation) with cyclohexane. After this operation (removal of methanol by distillation) was repeated twice, the reaction mixture was cooled to 70° C., and 5.10 g (31.4 mmol) of 2,4-difluoronitrobenzene with a purity of 98% was gradually added dropwise over 10 minutes, and the resulting mixture was reacted at 70 to 80° C. for one hour. After completion of the reaction, the mixture was cooled to room temperature, 100 ml of toluene was added to the mixture and 5.25 ml (31.4 mmol) of 6 mol/l hydrochloric acid was gradually added dropwise while stirring. Then, the organic layer was separated, and the resulting mixture was washed successively with 50 ml of water and 50 ml of a saturated saline solution in this order, and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure, and the resulting concentrate was purified by silica gel column chromatography (filler:Daisogel 1002W, eluent:hexane:ethyl acetate=9:1 (volume ratio)) to obtain 5.60 g of dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (isolation yield: 64%) as white crystals with a purity of 98% (areal percentage by high performance liquid chromatography).
Name
sodium methoxide
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
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solvent
Reaction Step One
Quantity
8.48 g
Type
reactant
Reaction Step Two
Quantity
5.1 g
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reactant
Reaction Step Three
Quantity
5.25 mL
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reactant
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100 mL
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solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In a flask made of glass equipped with a stirrer, a thermometer, a reflux condenser and a dropping funnel and having an inner volume of 500 ml were charged 55.3 g (0.40 mol) of potassium carbonate, 200 ml of N,N-dimethylformamide, 54.0 g (0.40 mol) of dimethyl malonate with a purity of 98% and 32.5 g (0.20 mmol) of 2,4-difluoronitrobenzene with a purity of 98% under argon atmosphere, and under stirring, the mixture was reacted at 70° C. for 3 hours. After completion of the reaction, the mixture was cooled to room temperature, 160 ml of toluene was added to the mixture, and 50 ml (0.60 mol) of 12 mol/l hydrochloric acid was gradually added dropwise to the mixture while stirring. Then, the organic layer was separated, and washed successively with 50 ml of water and 50 ml of a saturated saline solution in this order, and dried over anhydrous magnesium sulfate. After filtration, this organic layer was analyzed (absolute quantitative method) by high performance liquid chromatography, it was found that 45.3 g (reaction yield: 84%) of dimethyl 2-(5-fluoro-2-nitrophenyl)malonate was formed.
Quantity
55.3 g
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reactant
Reaction Step One
Quantity
54 g
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reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
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50 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

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